molecular formula C15H20BrNO2 B13901997 tert-butyl 6-bromo-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

tert-butyl 6-bromo-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B13901997
M. Wt: 326.23 g/mol
InChI Key: WWWUBJKIUGFFOI-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound, in particular, has a tert-butyl ester group, a bromine atom, and a methyl group attached to the isoquinoline core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves the bromination of a suitable isoquinoline precursor followed by esterification. One common method involves the bromination of 1-methyl-3,4-dihydroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo compound is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of new isoquinoline derivatives with different functional groups.

    Reduction: Formation of de-brominated or alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Tert-butyl 6-bromo-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Used in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group can play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-chloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 6-fluoro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Tert-butyl 6-iodo-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in tert-butyl 6-bromo-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate provides unique reactivity compared to its chloro, fluoro, and iodo counterparts. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the size and electronegativity of bromine can influence the compound’s biological activity and binding interactions.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 6-bromo-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-10-13-6-5-12(16)9-11(13)7-8-17(10)14(18)19-15(2,3)4/h5-6,9-10H,7-8H2,1-4H3

InChI Key

WWWUBJKIUGFFOI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)Br

Origin of Product

United States

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